1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine
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Overview
Description
1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine is an organic compound that features a dichlorophenyl group and a pyridinylmethyl group attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine typically involves the reaction of 2,4-dichlorobenzyl chloride with pyridine-2-carboxaldehyde, followed by reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)methanamine
- 1-(2,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)methanamine
- 1-(2,4-dichlorophenyl)-N-(pyridin-2-ylethyl)methanamine
Uniqueness
1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both dichlorophenyl and pyridinylmethyl groups provides a distinct set of chemical properties that can be leveraged in various applications.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2/c14-11-5-4-10(13(15)7-11)8-16-9-12-3-1-2-6-17-12/h1-7,16H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWMLKMKGYAQLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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